Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Lipophilicity Membrane permeability Drug-likeness

This 1,3,4-oxadiazole-thiophene hybrid features a 4-methylthiophen-2-yl substituent delivering XLogP3=1.1—a 57% increase over the unsubstituted thiophene analog (0.7) and 120% over the thiazole variant (0.5). These differences directly impact cellular uptake and off-target profiles, making it essential for reproducible SAR. Pair with CID 49669781 and CAS 1016707-88-2 for a definitive methyl-walk experiment to map optimal thiophene substitution geometry.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 1396885-66-7
Cat. No. B2407441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
CAS1396885-66-7
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC(=CS2)C
InChIInChI=1S/C13H15N3O4S/c1-3-19-11(18)5-4-10(17)14-13-16-15-12(20-13)9-6-8(2)7-21-9/h6-7H,3-5H2,1-2H3,(H,14,16,17)
InChIKeyMRUDCSXFPZPPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1396885-66-7): A 1,3,4-Oxadiazole–Thiophene Hybrid Scaffold for Medicinal Chemistry Procurement


Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1396885-66-7, PubChem CID 71781000) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a 4-methylthiophen-2-yl substituent at the oxadiazole 5-position and an ethyl 4-oxobutanoate side chain at the 2-amino position. Its molecular formula is C13H15N3O4S with a molecular weight of 309.34 g/mol [1]. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities across numerous derivatives [2]. The thiophene moiety contributes to electronic properties and lipophilicity modulation, while the ethyl ester side chain provides a synthetic handle for further derivatization or potential prodrug functionality [3]. This compound is supplied primarily as a research chemical (typical purity ≥95%) for preclinical investigation and is not intended for human or veterinary therapeutic use [1].

Why In-Class Substitution of Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate Is Not Straightforward: Physicochemical and Structural Divergence from Closest Analogs


Within the 1,3,4-oxadiazole-2-amino-4-oxobutanoate chemotype, seemingly minor structural modifications produce quantifiable shifts in key drug-likeness parameters that can alter membrane permeability, solubility, and target engagement. The 4-methylthiophene substituent on the target compound confers a computed XLogP3 of 1.1, compared to 0.7 for the unsubstituted thiophen-3-yl analog (CID 49669781) and 0.5 for the 2-methylthiazol-4-yl analog (CID 52417130) — representing a 57% and 120% increase in predicted lipophilicity, respectively [1]. These differences are large enough to affect compound partitioning in biological assays, cellular uptake kinetics, and off-target binding profiles. Furthermore, the hydrogen bond acceptor count differs (7 for the target vs. 8 for the thiazole analog), altering solvation energetics [1]. Simply substituting a structurally related oxadiazole without accounting for these physicochemical divergences can lead to irreproducible biological results or failed lead optimization campaigns. The quantitative evidence below substantiates why this specific compound warrants distinct evaluation.

Quantitative Differentiation Evidence for Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over Unsubstituted Thiophene and Thiazole Analogs

The target compound exhibits a computed XLogP3 of 1.1, which is 57% higher than the unsubstituted thiophen-3-yl analog (XLogP3 = 0.7, CID 49669781) and 120% higher than the 2-methylthiazol-4-yl analog (XLogP3 = 0.5, CID 52417130). This difference is attributable to the presence of the methyl group on the thiophene ring combined with the sulfur heteroatom, both of which increase molecular lipophilicity relative to the comparator heterocycles [1]. In drug discovery, an XLogP3 near 1.0 is considered favorable for balanced aqueous solubility and passive membrane diffusion, positioning the target compound closer to the optimal range (1–3) for oral bioavailability than its more hydrophilic analogs [2].

Lipophilicity Membrane permeability Drug-likeness XLogP3 Physicochemical profiling

Hydrogen Bond Acceptor Count Reduction Relative to Thiazole-Containing Analog

The target compound has 7 hydrogen bond acceptors (HBA), compared to 8 HBA for the 2-methylthiazol-4-yl analog (CID 52417130). The difference arises because the thiazole ring contributes an additional nitrogen atom (N) as an HBA, whereas the thiophene ring in the target compound contributes only sulfur (S), which is a weaker hydrogen bond acceptor [1]. The HBA count is a component of Lipinski's Rule of Five, where an HBA ≤ 10 is required for drug-likeness; however, within the range of 5–10 HBA, each additional HBA can reduce passive membrane permeability by approximately 0.5–1.0 log unit [2]. The target's lower HBA count suggests marginally better passive diffusion characteristics than the thiazole analog, all else being equal.

Hydrogen bonding Membrane permeability Solubility Drug-likeness Rule of Five

4-Methylthiophene Regiochemistry and Molecular Weight Differentiation from Unsubstituted Thiophene Analog

The target compound carries a 4-methyl substituent on the thiophene ring, distinguishing it from the unsubstituted thiophen-3-yl analog (CID 49669781). This methyl group contributes to a molecular weight difference of 14.02 Da (309.34 vs. 295.32 g/mol) [1]. Beyond mass, the methyl group creates steric bulk that can restrict rotational freedom around the thiophene–oxadiazole bond and alter the compound's conformational ensemble. In thiophene-containing bioactive molecules, the position of methyl substitution (4-methyl vs. 5-methyl vs. unsubstituted) has been shown to influence target binding affinity through both steric and electronic effects [2]. The 4-methylthiophen-2-yl substitution pattern is structurally distinct from the common 5-methylthiophen-2-yl regioisomer (CAS 1016707-88-2), which places the methyl group in a different electronic environment relative to the oxadiazole ring.

Regiochemistry Thiophene substitution Molecular recognition SAR Molecular weight

Class-Level Evidence: 1,3,4-Oxadiazole as a Privileged Anticancer Pharmacophore

Multiple comprehensive reviews document that 1,3,4-oxadiazole derivatives, particularly those bearing thiophene, aryl, or heterocyclic substituents at the 2- and 5-positions, exhibit anticancer activities across diverse mechanisms including tubulin polymerization inhibition, EGFR kinase inhibition, HDAC inhibition, and telomerase inhibition, with reported IC₅₀ values ranging from sub-micromolar to low micromolar in various cancer cell lines [1]. Thiophene-substituted 1,3,4-oxadiazoles have specifically demonstrated antiproliferative activity against MCF7 (breast adenocarcinoma) and other human cancer cell lines [2]. While no direct activity data exist for the specific target compound (1396885-66-7), its structural features — a 2-amino-1,3,4-oxadiazole core with a 5-(4-methylthiophene) substituent and an ethyl oxobutanoate side chain — place it within a well-precedented bioactive chemotype. The ethyl ester functionality may additionally serve as a prodrug moiety, as 2-substituted 1,3,4-oxadiazoles have been explored as potential prodrugs of hydrazide-based therapeutics [3].

Anticancer 1,3,4-Oxadiazole Pharmacophore Cytotoxicity Structure-activity relationship

1,3,4-Oxadiazole as a Metabolically Stable Amide Bioisostere: Implications for Scaffold Selection

The 1,3,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester functional groups, offering enhanced metabolic stability while retaining key hydrogen-bonding interactions [1]. This property is particularly relevant for the target compound because the oxadiazole core is flanked by an amide-type linkage (at the 2-amino position) and a thiophene substituent. The oxadiazole ring's resistance to hydrolytic cleavage, compared to an equivalent amide bond, can extend compound half-life in biological matrices [1]. A comparative study of 1,3,4-oxadiazoles vs. 1,3,4-thiadiazoles as bioisosteres highlighted that the oxadiazole variant offers distinct polarity and hydrogen-bonding profiles that can be exploited for target selectivity optimization [2]. The target compound's specific combination — 1,3,4-oxadiazole (not thiadiazole) plus 4-methylthiophene (not phenyl or furan) — represents a particular bioisosteric configuration that differs measurably from alternative heterocyclic pairings.

Bioisosterism Metabolic stability Amide replacement Scaffold hopping 1,3,4-Oxadiazole

Critical Data Gap Advisory: Absence of Published Biological Activity Data for CAS 1396885-66-7

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, and patent databases (Espacenet, Google Patents) as of April 2026 returned zero primary research articles, zero bioassay records, and zero patents directly reporting biological activity data for Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1396885-66-7, CID 71781000) [1]. This is in contrast to the broader 1,3,4-oxadiazole-thiophene class, for which numerous bioactivity studies exist [2]. The PubChem record for CID 71781000 (created 2013-11-14) contains only computed physicochemical descriptors and vendor-deposited synonyms; no experimentally determined properties, bioassay outcomes, or literature links are recorded [1]. Prospective users should therefore treat this compound as an uncharacterized chemical entity for screening purposes. The differentiation evidence presented in this guide is based on computed physicochemical properties and class-level inferences, not on direct comparative biological data.

Data transparency Procurement risk Bioassay Literature gap Screening

Recommended Application Scenarios for Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate Based on Quantitative Differentiation Evidence


Primary Anticancer Screening in Cell-Based Proliferation Assays

Given the well-precedented anticancer activity of 1,3,4-oxadiazole-thiophene hybrids [1] and the target compound's favorable lipophilicity profile (XLogP3 = 1.1) [2], this compound is best deployed as a screening candidate in antiproliferative assays against panels of human cancer cell lines (e.g., NCI-60, MCF7, HeLa, A549). Its intermediate lipophilicity predicts adequate aqueous solubility for cell culture media while maintaining sufficient membrane permeability for intracellular target access [2]. The ethyl ester side chain provides a convenient synthetic handle for generating the corresponding carboxylic acid derivative (via hydrolysis) for negative control or SAR expansion purposes.

Structure-Activity Relationship (SAR) Exploration Around 4-Methylthiophene Substitution

The 4-methylthiophen-2-yl substituent differentiates this compound from both unsubstituted thiophene and 5-methylthiophene regioisomers [3]. This makes it a valuable comparator in SAR studies designed to probe the steric and electronic requirements of the thiophene-binding pocket in a given biological target. Procurement of this compound alongside the unsubstituted thiophene analog (CID 49669781) and the 5-methyl regioisomer (CAS 1016707-88-2) would enable a focused methyl-walk SAR experiment to map optimal substitution geometry.

Metabolic Stability Profiling of Oxadiazole Bioisosteres

The 1,3,4-oxadiazole core is recognized as a metabolically stable amide bioisostere [4]. This compound can serve as a test article in microsomal or hepatocyte stability assays to quantify the metabolic advantage of the oxadiazole linkage compared to equivalent amide-containing molecules. Its ethyl ester group also permits assessment of esterase-mediated hydrolysis rates, providing data on whether the ester functions as a prodrug moiety or a metabolic liability, depending on the intended application.

Physicochemical Property Benchmarking for Analog Prioritization

With its computed XLogP3 of 1.1 and 7 HBA, the target compound occupies a distinct physicochemical space compared to its closest analogs (XLogP3 range: 0.5–0.7; HBA range: 7–8) [2]. This compound can be used as a reference standard in developability screening cascades to benchmark the impact of thiophene methylation on solubility, permeability (PAMPA or Caco-2), and plasma protein binding. Procurement alongside the thiazole analog (CID 52417130) enables a direct thiophene-vs-thiazole heterocycle comparison under identical assay conditions.

Quote Request

Request a Quote for Ethyl 4-((5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.